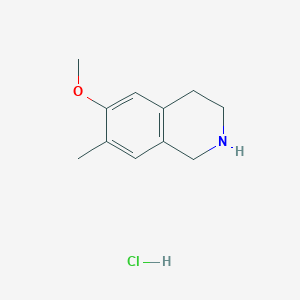
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which improves atom economy and selectivity. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using reagents like hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the C(1) position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can serve as intermediates for the synthesis of more complex molecules.
科学的研究の応用
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of therapeutic agents targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in neuroinflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a methoxy group at the 6-position.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another derivative with a bromine substituent.
Uniqueness
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and the study of structure-activity relationships in medicinal chemistry.
生物活性
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2173997-16-3) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C10H13ClN. It has a molecular weight of approximately 187.67 g/mol. The structure includes a methoxy group and a methyl group at the 6 and 7 positions of the tetrahydroisoquinoline framework, respectively.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted that compounds similar to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .
Antidepressant and Anxiolytic Properties
The compound has been investigated for its potential antidepressant and anxiolytic effects. In animal models, it has shown promise in reducing anxiety-like behaviors and depressive symptoms. These effects may be attributed to its influence on serotonin receptor activity .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of tetrahydroisoquinoline derivatives. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple biological targets:
- Dopamine Receptors : Modulation of dopamine signaling pathways may contribute to its neuroprotective effects.
- Serotonin Receptors : The compound may enhance serotonin transmission, which is vital for mood regulation.
- Oxidative Stress Pathways : Some studies suggest that it may exert antioxidant effects by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
特性
IUPAC Name |
6-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQUJPYTMGBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













